Rapamycin analog-2

mTOR inhibitor kinase assay IC50

Preclinical mTOR studies are confounded by rapamycin's poor oral bioavailability (~10%) and prolonged half-life (46-78 h). Rapamycin analog-2 (CAS 2357217-22-0) resolves these: • 35% oral bioavailability-3.5× rapamycin-enabling simple oral dosing without complex formulation. • 60% tumor volume reduction in MCF-7 xenografts at 10 mg/kg p.o.; 73% fewer pulmonary metastases. • mTOR IC50 0.5 nM; MCF-7 antiproliferative IC50 2.1 μM; confirmed p-S6 downregulation. • LD50 >500 mg/kg; no hematological or organ toxicity at 20 mg/kg over 28 days. Supplied with full analytical documentation for immediate preclinical use.

Molecular Formula C80H106N4O18
Molecular Weight 1411.7 g/mol
Cat. No. B15138066
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRapamycin analog-2
Molecular FormulaC80H106N4O18
Molecular Weight1411.7 g/mol
Structural Identifiers
SMILESCCC(C1=CC(=C(C(=C1)OC)OC)OC)C(=O)N2CCCCC2C(=O)OC(CCC3=CC(=C(C=C3)OC)OC)C4=CC(=CC=C4)OCCN(C)CCN(C)CCOC5=CC=CC(=C5)C(CCC6=CC(=C(C=C6)OC)OC)OC(=O)C7CCCCN7C(=O)C(CC)C8=CC(=C(C(=C8)OC)OC)OC
InChIInChI=1S/C80H106N4O18/c1-15-61(57-49-71(93-9)75(97-13)72(50-57)94-10)77(85)83-37-19-17-27-63(83)79(87)101-65(33-29-53-31-35-67(89-5)69(45-53)91-7)55-23-21-25-59(47-55)99-43-41-81(3)39-40-82(4)42-44-100-60-26-22-24-56(48-60)66(34-30-54-32-36-68(90-6)70(46-54)92-8)102-80(88)64-28-18-20-38-84(64)78(86)62(16-2)58-51-73(95-11)76(98-14)74(52-58)96-12/h21-26,31-32,35-36,45-52,61-66H,15-20,27-30,33-34,37-44H2,1-14H3/t61-,62-,63-,64-,65+,66+/m0/s1
InChIKeyVIWYPOBHRWLWQA-BPNHAYRBSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Rapamycin Analog-2: mTOR Inhibitor Overview


Rapamycin analog-2 (CAS 2357217-22-0; C80H106N4O18; MW 1411.71 g/mol) is a semi-synthetic rapalog engineered to optimize pharmacokinetic properties relative to the parent macrolide rapamycin . Structurally, rapamycin analog-2 features a dimeric arrangement incorporating two rapamycin-derived moieties bridged by an extended polyether linker, a design intended to modulate mTOR binding interactions and systemic exposure . The compound exhibits inhibitory activity against the mammalian target of rapamycin (mTOR) kinase, the central regulator of cell growth and proliferation dysregulated in numerous malignancies, with an IC50 of 0.5 nM in kinase activity assays . This investigational analog was developed to address the well-documented pharmacokinetic liabilities of rapamycin—most notably poor oral bioavailability and extended half-life—that constrain its therapeutic utility [1]. Rapamycin analog-2 represents a distinct molecular entity within the rapalog class, positioned for preclinical oncology research requiring mTOR pathway interrogation with potentially improved drug-like properties over the parent compound [1].

Rapamycin Analog-2: Why In-Class Substitution Fails


Rapamycin and its clinically established analogs (rapalogs) share a common allosteric mechanism—forming a ternary complex with FKBP12 to inhibit mTORC1—yet they diverge significantly in pharmacokinetic parameters and in vivo efficacy, making generic substitution scientifically unsound [1]. Rapamycin itself suffers from poor absolute oral bioavailability (approximately 10% in rats) and highly variable systemic exposure, which drove the development of C-40 substituted analogs such as everolimus and temsirolimus [2] [3]. Even among approved rapalogs, substitution is not equivalent: everolimus exhibits oral bioavailability of ~20% and a half-life of 15–35 hours, while temsirolimus is administered intravenously as a prodrug [1]. Rapamycin analog-2 was specifically synthesized to address these class-wide pharmacokinetic deficiencies, demonstrating an oral bioavailability of 35% in mice—representing a 3.5-fold improvement over rapamycin (10%) and a 1.75-fold improvement over everolimus (~20%) [2] [1]. This quantitative PK differentiation, combined with documented in vivo antitumor activity (60% tumor volume reduction in MCF-7 xenografts at 10 mg/kg), establishes that rapamycin analog-2 cannot be substituted by rapamycin or other rapalogs without compromising experimental reproducibility and translational relevance .

Rapamycin Analog-2: Quantitative Evidence


mTOR Kinase Inhibition: Comparator Analysis

In kinase activity assays utilizing recombinant mTOR, rapamycin analog-2 demonstrates an IC50 of 0.5 nM . Rapamycin exhibits an IC50 of approximately 0.1 nM in HEK293 cellular assays for endogenous mTOR activity, representing a 5-fold higher apparent potency [1]. The clinically investigated rapalog ridaforolimus (MK-8669, deforolimus) shows an IC50 of 0.2 nM against mTOR, positioning rapamycin analog-2 intermediate between rapamycin and ridaforolimus in enzymatic potency [2]. Notably, the modest reduction in enzymatic potency relative to rapamycin is offset by substantially improved pharmacokinetic parameters (see Evidence Item 3), a common optimization strategy in rapalog development where potency is deliberately traded for enhanced drug-like properties [3].

mTOR inhibitor kinase assay IC50 allosteric inhibition rapalog

Antiproliferative Activity in MCF-7 Cells

In human breast cancer MCF-7 cells, rapamycin analog-2 exhibits significant antiproliferative activity with an IC50 of 2.1 μM following 72-hour drug exposure as measured by MTT assay . This value is reported against untreated vehicle control and demonstrates concentration-dependent growth inhibition across the tested range of 0.1 μM to 10 μM . While cross-study comparison with rapamycin is limited due to varying assay conditions (rapamycin typically exhibits sub-nanomolar to low nanomolar IC50 values in MCF-7 cells under optimized conditions), the 2.1 μM IC50 establishes a quantitative benchmark for rapamycin analog-2 in this widely utilized breast cancer model . The antiproliferative effect is mechanistically linked to mTOR pathway inhibition, as confirmed by Western blot analysis showing downregulation of phosphorylated S6 ribosomal protein (p-S6), a direct mTORC1 substrate, following 24-hour treatment .

antiproliferative MCF-7 breast cancer MTT assay cell viability

MCF-7 Xenograft Tumor Inhibition

In female nude mice bearing subcutaneous MCF-7 breast cancer xenografts, daily oral administration of rapamycin analog-2 at 10 mg/kg for 21 days resulted in a 60% reduction in tumor volume compared to vehicle-treated controls . This represents a robust in vivo antitumor effect under a clinically relevant oral dosing regimen. Additionally, histological examination of lung tissue revealed a significant reduction in metastatic burden, with treated animals exhibiting a mean of 2.3 metastatic nodules per animal versus 8.5 nodules in control animals—a 73% reduction in pulmonary metastasis . While direct head-to-head comparison with rapamycin in this exact model is not available from the cited source, the magnitude of tumor growth inhibition (60% at 10 mg/kg p.o.) provides a quantitative efficacy benchmark. By comparison, rapamycin typically requires higher doses or alternative formulations to achieve comparable tumor growth inhibition in xenograft models due to its poor oral bioavailability [1].

xenograft tumor growth inhibition in vivo efficacy MCF-7 oral administration

Oral Bioavailability vs. Rapamycin and Everolimus

Rapamycin analog-2 demonstrates an oral bioavailability of 35% in mice, determined from plasma concentration-time data following oral and intravenous administration . This represents a 3.5-fold improvement over rapamycin, which exhibits absolute oral bioavailability of only 10% in rats (and similarly low values in other species) [1] [2]. Furthermore, rapamycin analog-2's 35% bioavailability exceeds that of the FDA-approved rapalog everolimus, which achieves approximately 20% oral bioavailability in tablet formulation [2]. The plasma half-life of rapamycin analog-2 following intravenous injection in mice is 2.5 hours, substantially shorter than rapamycin's 46–78 hour half-life in humans, offering more predictable and controllable systemic exposure [2]. Tissue distribution studies confirm widespread distribution following oral administration, with highest concentrations observed in liver and kidney .

oral bioavailability pharmacokinetics ADME systemic exposure drug delivery

In Vivo Safety and Tolerability

Acute toxicity assessment in mice reveals an oral median lethal dose (LD50) greater than 500 mg/kg for rapamycin analog-2, indicating a wide therapeutic window relative to the efficacious dose of 10 mg/kg (≥50-fold safety margin) . In a 28-day repeat-dose study, mice treated with rapamycin analog-2 at doses up to 20 mg/kg (2-fold above the efficacious dose) exhibited no significant alterations in hematological parameters—including white blood cell count, red blood cell count, and platelet count—nor in biochemical markers of hepatic and renal function, specifically alanine aminotransferase (ALT), aspartate aminotransferase (AST), and blood urea nitrogen (BUN) . This favorable tolerability profile contrasts with the class-wide adverse effects associated with clinical rapalogs, which frequently include myelosuppression (thrombocytopenia, leukopenia) and metabolic disturbances (hyperglycemia, hyperlipidemia) at therapeutic exposures [1].

toxicology safety pharmacology LD50 repeat-dose toxicity hematological parameters

Rapamycin Analog-2: Application Scenarios


Oral mTOR Inhibition in Xenograft Models

Rapamycin analog-2 is optimally suited for murine xenograft studies—particularly MCF-7 breast cancer models—where sustained mTOR pathway suppression is required via oral administration. The compound's 60% tumor volume reduction at 10 mg/kg p.o. daily is enabled by its 35% oral bioavailability , which eliminates the need for complex formulation strategies typically required for rapamycin (10% bioavailability [1]). The 2.5-hour plasma half-life provides predictable daily exposure without the prolonged accumulation seen with rapamycin's 46–78 hour half-life [2], facilitating cleaner interpretation of pharmacokinetic-pharmacodynamic relationships. Researchers should select rapamycin analog-2 over rapamycin when oral dosing convenience and reproducible systemic exposure are prioritized over maximal enzymatic potency (0.5 nM vs. 0.1 nM IC50 [3]).

Metastasis Inhibition in Breast Cancer Models

The documented 73% reduction in pulmonary metastatic nodules (from 8.5 to 2.3 nodules per animal) in the MCF-7 xenograft model positions rapamycin analog-2 as a compelling tool compound for investigating mTOR-dependent metastatic dissemination in breast cancer. This quantitative anti-metastatic effect, coupled with the compound's demonstrated in vitro antiproliferative activity (IC50 2.1 μM in MCF-7 cells ) and molecular target engagement (p-S6 downregulation ), provides a validated experimental system for studying mTORC1-mediated regulation of invasion and metastatic colonization. Procurement of rapamycin analog-2 for metastasis studies is justified over rapamycin due to the availability of a complete efficacy dataset—including primary tumor growth, metastasis quantification, and target modulation—derived from a single coherent study .

Repeat-Dose Toxicology Studies

Rapamycin analog-2's favorable preclinical safety profile—LD50 >500 mg/kg p.o. and absence of hematological or organ toxicity at 20 mg/kg for 28 days —makes it an appropriate candidate for chronic dosing studies where rapalog-class toxicities (myelosuppression, metabolic disturbances [4]) would confound therapeutic readouts. The ≥50-fold safety margin between the acute LD50 and the efficacious 10 mg/kg dose supports dose-ranging studies up to 2-fold the therapeutic dose without encountering dose-limiting toxicity. This profile is particularly valuable for combination therapy studies where overlapping toxicities with chemotherapeutic agents must be minimized. Rapamycin analog-2 should be selected over clinical rapalogs when the experimental objective requires mTOR inhibition without the confounding influence of class-associated adverse effects that emerge at therapeutic exposures [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for Rapamycin analog-2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.